molecular formula C19H21ClN2O3S B14960141 2-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B14960141
M. Wt: 392.9 g/mol
InChI Key: KDSIYPAUESUJLO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C21H25ClN2O3 . This compound is known for its unique structure, which includes a chlorophenyl group, a piperidine sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-chlorophenylpiperidine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride .

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H21ClN2O3S/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)26(24,25)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)

InChI Key

KDSIYPAUESUJLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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